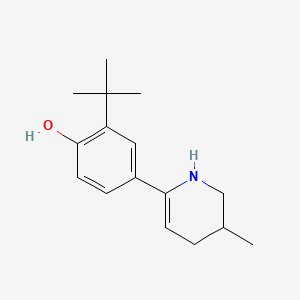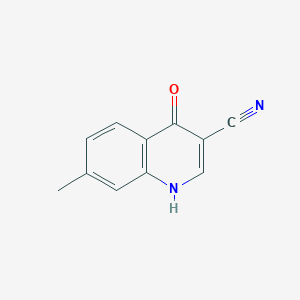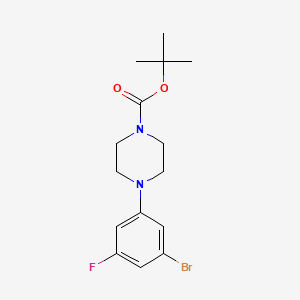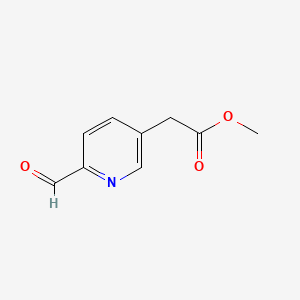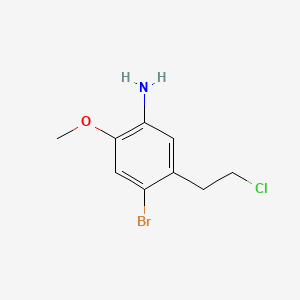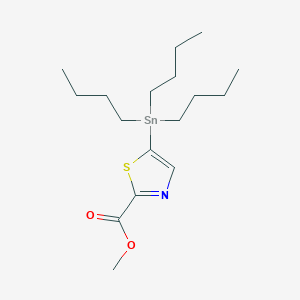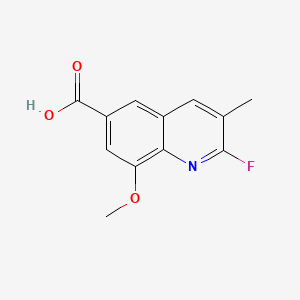
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and features a chloro, hydroxy, and methoxy group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl 3-pyridinecarboxylate.
Chlorination: The methyl ester is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the 6-position.
Methoxylation: The resulting compound undergoes methoxylation using sodium methoxide (NaOCH3) to introduce the methoxy group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated at the 5-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inflammation and microbial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial metabolism.
Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or microbial growth.
類似化合物との比較
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Lacks the hydroxy group at the 5-position.
Methyl 5-hydroxy-2-methoxynicotinate: Lacks the chloro group at the 6-position.
Methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate: Similar structure but different functional groups.
Uniqueness
Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8ClNO4 |
|---|---|
分子量 |
217.60 g/mol |
IUPAC名 |
methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3 |
InChIキー |
RJZZOIYKUZERLD-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1C(=O)OC)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


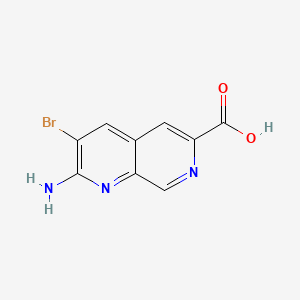

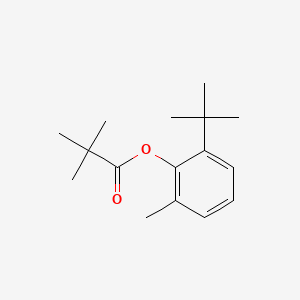
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
